molecular formula C19H18ClN5O2S B6557031 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]propanamide CAS No. 1040667-32-0

3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]propanamide

Cat. No.: B6557031
CAS No.: 1040667-32-0
M. Wt: 415.9 g/mol
InChI Key: GNRKRXQLTJWHJS-UHFFFAOYSA-N
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Description

This compound features a central 1,3-thiazole ring substituted at position 4 with a propanamide chain linked to a pyridin-2-ylmethyl group. Position 2 of the thiazole is modified with a urea group derived from 3-chlorophenyl isocyanate. The structure combines a thiazole core, aromatic chlorophenyl, and pyridine moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2S/c20-13-4-3-6-14(10-13)23-18(27)25-19-24-16(12-28-19)7-8-17(26)22-11-15-5-1-2-9-21-15/h1-6,9-10,12H,7-8,11H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRKRXQLTJWHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs
Compound ID/Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key References
Target Compound 1,3-Thiazole 2-{[(3-Chlorophenyl)carbamoyl]amino}, 4-(propanamide-pyridin-2-ylmethyl) ~430 (estimated) -
BB17252 () 1,3-Thiazole 2-{[(3-Chlorophenyl)carbamoyl]amino}, 4-acetamide-(6-methanesulfonylbenzothiazol-2-yl) 522.02
Z385477102 () 1,3-Thiazole 2-acetamido-(4-methoxyphenyl), 3-(2-chlorophenyl)propanamide 429.92
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide () 1,3-Thiazole 2-sulfonyl-(4-chlorophenyl), 4-pyridinyl-propanamide ~445 (estimated)
N-(3-Chloro-4-fluorophenyl)-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide () Pyrimidine-triazole hybrid Multiple fluorophenyl and heterocyclic substituents ~500 (estimated)
Key Observations:
  • Thiazole Core : The target compound shares a thiazole ring with BB17252 and Z385477102 but differs in substituents. The 3-chlorophenyl carbamoyl group in the target and BB17252 may enhance binding to hydrophobic pockets in biological targets .
  • Pyridine vs. Benzothiazole : The pyridin-2-ylmethyl group in the target compound contrasts with BB17252’s methanesulfonylbenzothiazole, which likely increases solubility but reduces lipophilicity compared to the pyridine derivative .

Physicochemical and Spectroscopic Comparisons

Table 2: Physical and Spectral Data
Compound Melting Point (°C) IR (C=O Stretch, cm⁻¹) ¹H-NMR (Key Signals, ppm) Molecular Formula
Target Compound N/A ~1727 (amide) 7.5–8.5 (thiazole H), 9.2 (NH) C₁₉H₁₇ClN₆O₂S (estimated)
BB17252 () N/A 1727 (amide) 7.35–8.96 (aromatic H), 9.21 (NH) C₂₀H₁₆ClN₅O₄S₃
7c () 134–178 1725–1730 (amide) 7.57–8.96 (pyridine/thiazole H), 9.26 (NH) C₁₆H₁₇N₅O₂S₂
25 () 178–182 1727 (amide) 7.35–9.21 (aromatic H), 9.26 (NH) C₁₈H₁₈ClN₅O₃S
Key Observations:
  • IR Spectroscopy : All compounds exhibit strong amide C=O stretches near 1727 cm⁻¹, confirming the presence of carbamoyl/urea groups .
  • ¹H-NMR : Thiazole and pyridine protons resonate between 7.5–9.2 ppm, consistent with aromatic/heteroaromatic environments. NH protons in urea/amide groups appear downfield (~9.2 ppm) .

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